3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea
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Overview
Description
3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, an ethyl group, and a phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea typically involves the reaction of 4-chloroaniline with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-ligand interactions.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1-phenyl-urea: Similar structure but lacks the ethyl group.
3-(4-Chlorophenyl)-1-ethyl-urea: Similar structure but lacks the phenyl group.
3-(4-Chlorophenyl)-1-ethyl-1-(4-methylphenyl)-urea: Similar structure but has a methyl group on the phenyl ring.
Uniqueness: 3-(4-Chlorophenyl)-1-ethyl-1-phenyl-urea is unique due to the presence of both an ethyl group and a phenyl group attached to the urea moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
82744-96-5 |
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Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-ethyl-1-phenylurea |
InChI |
InChI=1S/C15H15ClN2O/c1-2-18(14-6-4-3-5-7-14)15(19)17-13-10-8-12(16)9-11-13/h3-11H,2H2,1H3,(H,17,19) |
InChI Key |
LZZNVKOLXMSRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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